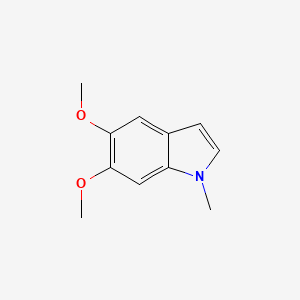

5,6-dimethoxy-1-methyl-1H-indole

Overview

Description

Synthesis Analysis

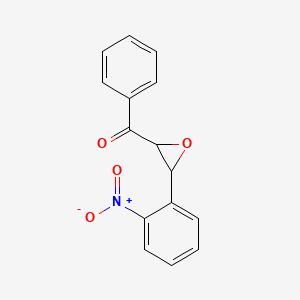

The synthesis of indole derivatives is a topic of interest in several of the provided papers. For instance, the first paper describes a multi-step synthesis of a complex tetracyclic indole derivative starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate, which involves a dehydrogenative reaction to construct the tetracyclic ring system . Although the target molecule is not 5,6-dimethoxy-1-methyl-1H-indole, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

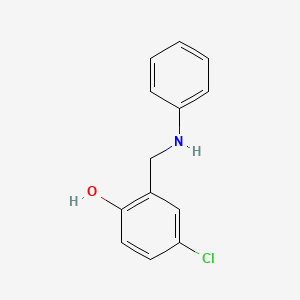

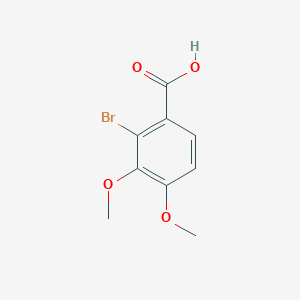

The molecular structures of indole derivatives are characterized using various spectroscopic tools and X-ray crystallography. For example, the second paper discusses the crystal structure of a bromo-indole derivative, characterized by X-ray diffraction and supported by DFT calculations . Similarly, the third paper analyzes the crystal structure and intermolecular interactions of a chloro-indole derivative . These studies highlight the importance of molecular geometry and intermolecular forces in the stability and properties of indole compounds.

Chemical Reactions Analysis

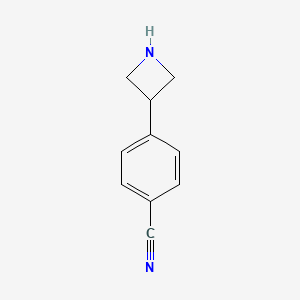

The papers do not provide specific reactions for 5,6-dimethoxy-1-methyl-1H-indole, but they do describe reactions involving other indole derivatives. For instance, the fourth paper reports on the synthesis of a methyl-acetyl substituted indole and its further derivatization to a gramine derivative . These reactions demonstrate the reactivity of the indole ring and how it can be modified to produce various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are explored through experimental and theoretical methods. The fifth paper, for example, investigates the electronic structure, hydrogen bonding, and spectral features of methyl 1H-indol-5-carboxylate using DFT and experimental techniques . These studies provide insights into the electronic properties, reactivity, and stability of indole compounds, which could be extrapolated to understand the properties of 5,6-dimethoxy-1-methyl-1H-indole.

Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibition Properties

A study focused on the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazides, closely related to 5,6-dimethoxy-1-methyl-1H-indole, demonstrated significant antioxidant properties. These compounds were also evaluated for their acetylcholinesterase and butyrylcholinesterase enzyme inhibition abilities, showing promise as potential therapeutic targets in neurodegenerative diseases like Alzheimer's (Bingul et al., 2019).

Electrochemical Oxidation and Coupling Reactions

Research on the electrochemical oxidation of aromatic ethers, including derivatives of 5,6-dimethoxy-1-methyl-1H-indole, revealed insights into their potential for intra- and inter-molecular coupling reactions. This area of study highlights the chemical versatility and reactivity of these compounds, which could have implications in synthetic organic chemistry (Sainsbury & Wyatt, 1979).

Chemosensor for Metal Ions

A novel derivative of 4,6-dimethoxy-1H-indole was synthesized to function as a dual chemosensor. This compound demonstrated selective recognition of Fe3+ and Cu2+ ions, indicating its potential application in environmental monitoring and industrial processes (Şenkuytu et al., 2019).

Serotonin Receptor Antagonist for Alzheimer's Disease

A 5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole derivative was identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist, offering potential for the treatment of cognitive disorders like Alzheimer's disease. This research underlines the significance of indole derivatives in the development of novel therapeutic agents (Nirogi et al., 2017).

Spectroscopic and Structural Analysis

Several indole derivatives, including those related to 5,6-dimethoxy-1-methyl-1H-indole, have been analyzed using spectroscopic techniques and density functional theory. These studies contribute to our understanding of their potential applications in various fields like material science and pharmaceuticals (Tariq et al., 2020).

Photophysical Properties

Research on methoxy-substituted indolylfulgides, including 5,6-dimethoxy variants, has explored their photochromic properties. This work is crucial for the development of materials with applications in optical technologies and molecular electronics (Yokoyama et al., 1996).

Potential Antitumoral Agents

Bis-indoles, structurally similar to 5,6-dimethoxy-1-methyl-1H-indole, have been studied for their potential as antitumoral agents. The electrochemical DNA bioassay results indicate these compounds' effectiveness in binding to DNA, which could have implications in cancer therapy (Maciejewska et al., 2006).

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Safety and Hazards

Future Directions

While specific future directions for 5,6-dimethoxy-1-methyl-1H-indole are not mentioned in the retrieved papers, similar compounds like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have emerging biological roles beyond melanin . They are being investigated for a wide variety of applications from batteries and organic electronics to water purification agents to bioadhesives and drug delivery systems .

properties

IUPAC Name |

5,6-dimethoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGYISXGQOZSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406440 | |

| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-1-methyl-1H-indole | |

CAS RN |

80639-40-3 | |

| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

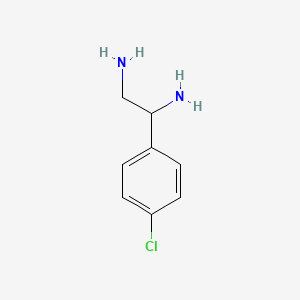

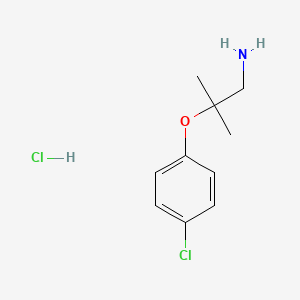

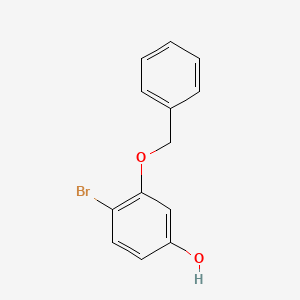

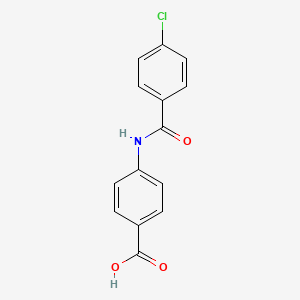

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)

![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)